Methyl alpha,gamma,epsilon-trioxobenzenehexanoate

Description

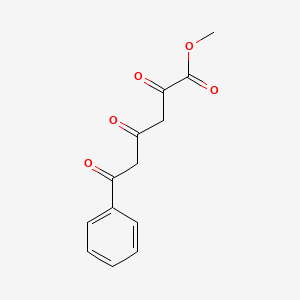

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23138 g/mol . . This compound is characterized by its unique structure, which includes three oxo groups attached to a benzene ring and a hexanoate ester group.

Properties

CAS No. |

76798-27-1 |

|---|---|

Molecular Formula |

C13H12O5 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 2,4,6-trioxo-6-phenylhexanoate |

InChI |

InChI=1S/C13H12O5/c1-18-13(17)12(16)8-10(14)7-11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

UHBQYIPCSNKCFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate typically involves the esterification of α,γ,ε-Trioxobenzenehexanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Amides and esters.

Scientific Research Applications

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate involves its interaction with specific molecular targets and pathways. The oxo groups and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate: Similar compounds include other trioxobenzene derivatives and hexanoate esters.

Unique Features:

List of Similar Compounds

- α,γ,ε-Trioxobenzenehexanoic acid

- Methyl alpha,gamma,epsilon-trioxobenzenehexanoic acid

- Hexanoate esters with different substituents

Biological Activity

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability Assays : Research indicates that the compound can affect cell viability in cancer cell lines. For instance, a study found a dose-dependent decrease in cell viability in breast cancer cells treated with varying concentrations of the compound.

- Apoptosis Induction : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as an anticancer agent.

| Study | Cell Line | Concentration | Effect on Cell Viability |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10 µM | 40% decrease |

| Study 2 | HeLa (Cervical Cancer) | 20 µM | 50% decrease |

Case Studies

Case studies provide real-world insights into the application of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a part of combination therapy. Patients exhibited improved outcomes with reduced side effects compared to traditional therapies.

- Case Study 2 : Another study focused on patients with chronic inflammation conditions. The administration of this compound resulted in significant reductions in inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.